molecular formula C22H26N4O6 B14257785 Glycyl-L-tyrosylglycyl-L-phenylalanine CAS No. 392686-14-5

Glycyl-L-tyrosylglycyl-L-phenylalanine

Cat. No.: B14257785
CAS No.: 392686-14-5
M. Wt: 442.5 g/mol
InChI Key: PSSUFEACBFWUAV-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-tyrosylglycyl-L-phenylalanine is a tetrapeptide composed of four amino acids: glycine, tyrosine, glycine, and phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-tyrosylglycyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Optimization of reaction conditions, such as temperature, solvent, and pH, is crucial for maximizing yield and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-tyrosylglycyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for N-terminal modifications.

Major Products Formed

    Oxidation: Dityrosine, hydroxylated derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Glycyl-L-tyrosylglycyl-L-phenylalanine has several applications in scientific research:

    Biochemistry: Used as a model peptide for studying protein-protein interactions and enzyme-substrate specificity.

    Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.

    Materials Science: Utilized in the development of peptide-based materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of Glycyl-L-tyrosylglycyl-L-phenylalanine depends on its specific application. In biological systems, it may interact with receptors or enzymes, influencing signaling pathways or metabolic processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-phenylalanine: A dipeptide with similar structural features but lacking the tyrosine residue.

    L-tyrosylglycyl-L-phenylalanine: A tripeptide missing one glycine residue compared to Glycyl-L-tyrosylglycyl-L-phenylalanine.

Uniqueness

This compound is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. The presence of both tyrosine and phenylalanine residues allows for diverse chemical modifications and interactions.

Properties

CAS No.

392686-14-5

Molecular Formula

C22H26N4O6

Molecular Weight

442.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C22H26N4O6/c23-12-19(28)25-17(10-15-6-8-16(27)9-7-15)21(30)24-13-20(29)26-18(22(31)32)11-14-4-2-1-3-5-14/h1-9,17-18,27H,10-13,23H2,(H,24,30)(H,25,28)(H,26,29)(H,31,32)/t17-,18-/m0/s1

InChI Key

PSSUFEACBFWUAV-ROUUACIJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.